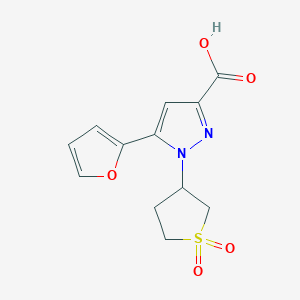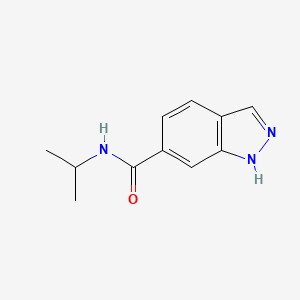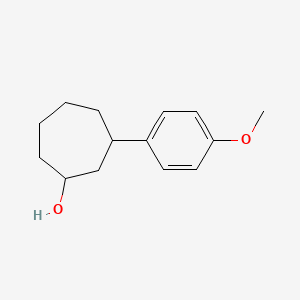
3-(4-Methoxyphenyl)cycloheptan-1-ol
Overview
Description
3-(4-Methoxyphenyl)cycloheptan-1-ol is a chemical compound with the CAS Number: 1342111-69-6 . It has a molecular weight of 220.31 . The compound is in powder form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-methoxyphenyl)cycloheptanol . The InChI code is 1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(4-Methoxyphenyl)cycloheptan-1-ol is a powder . It has a molecular weight of 220.31 . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Synthesis of Pyrazoles
The compound can be used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . This process involves cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . The resulting pyrazoles have been found to exhibit fluorescence properties .
Fluorescent Probes
1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized using 3-(4-Methoxyphenyl)cycloheptan-1-ol, show different colors in different solvents when an electron withdrawing group is attached to acetophenone . This property makes them suitable for use as metal ion fluorescent probes .
Photoluminescent Materials
1,3,5-Triarylpyrazoline compounds, which can be synthesized from 3-(4-Methoxyphenyl)cycloheptan-1-ol, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent materials .
Organic Nonlinear Optical Materials
The 1,3,5-Triarylpyrazoline compounds also have potential applications as organic nonlinear optical materials .
Anticancer Drug Discovery
Chalcone analogues, which can be synthesized from 3-(4-Methoxyphenyl)cycloheptan-1-ol, have been widely used in anticancer drug discovery researches . Some researchers have reported that several hydroxylated and methoxylated chalcones exhibited potent cytotoxic activity against the MCF-7 cell line .
ERα Inhibition
The title compound exhibited more negative value of binding free energy (−8.15 kcal/mol) than tamoxifen (−7.00 kcal/mol) in molecular docking studies . This suggests that it has a cytotoxic activity potency against breast cancer through ERα inhibition .
Antioxidant Activity
Derivatives of 3-(4-Methoxyphenyl)cycloheptan-1-ol have been tested and found to have antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(4-methoxyphenyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGTSIRDDDLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)cycloheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,7-trimethyl-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1454594.png)
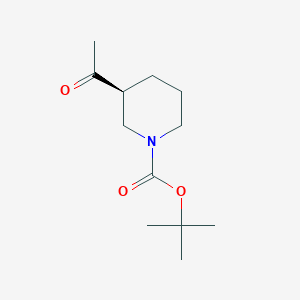
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B1454596.png)
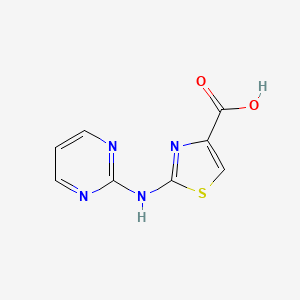



![methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1454607.png)

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

